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molecular formula C12H8N2O3 B8526967 3-(3-Nitrophenyl)-pyridine-2-carbaldehyde

3-(3-Nitrophenyl)-pyridine-2-carbaldehyde

Cat. No. B8526967
M. Wt: 228.20 g/mol
InChI Key: JULFWGMGSWFSPL-UHFFFAOYSA-N
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Patent
US07863293B2

Procedure details

To a stirred solution of [3-(3-nitrophenyl)-pyridin-2-yl]-methanol (69 mg, 0.30 mmol) (Agrawal, K. C. et al. J. Med. Chem. 1974, 17, 631-5) in dry CH2Cl2 (5 mL) was added activated MnO2 (90% purity, <10 micron, 251 mg, 2.89 mmol). The resulting heterogeneous mixture was stirred 2 d, at which point the black slurry was filtered through a cake of celite and washed with CH2Cl2 (3×15 mL). The combined washings were concentrated to afford 66 mg (96%) of 3-(3-nitrophenyl)-pyridine-2-carbaldehyde as a pale white solid, which was used in subsequent reactions without further purification. 1H NMR (CDCl3) δ 7.60-7.69 (m, 3H), 7.77 (dd, 1H, J=7.8, 1.5 Hz), 8.21-8.23 (m, 1H), 8.30-8.35 (m, 1H), 8.91 (dd, 1H, J=4.5, 1.5 Hz), 10.12 (s, 1H).
Quantity
69 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
251 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[C:11]([CH2:16][OH:17])=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2]>C(Cl)Cl.O=[Mn]=O>[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[C:11]([CH:16]=[O:17])=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
69 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C=1C(=NC=CC1)CO
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
251 mg
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
The resulting heterogeneous mixture was stirred 2 d, at which point the black slurry
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through a cake of celite
WASH
Type
WASH
Details
washed with CH2Cl2 (3×15 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined washings were concentrated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C=1C(=NC=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 66 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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